molecular formula C11H7FO2S B6395804 4-Fluoro-2-(thiophen-3-YL)benzoic acid CAS No. 1261969-08-7

4-Fluoro-2-(thiophen-3-YL)benzoic acid

Cat. No.: B6395804
CAS No.: 1261969-08-7
M. Wt: 222.24 g/mol
InChI Key: KSPJFZRNEAPALP-UHFFFAOYSA-N
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Description

4-Fluoro-2-(thiophen-3-YL)benzoic acid ( 1261969-08-7) is an organic compound with the molecular formula C11H7FO2S and a molecular weight of 222.24 g/mol . It is characterized by a benzoic acid core substituted with a fluorine atom at the 4-position and a thiophen-3-yl group at the 2-position, a structure that classifies it as a valuable chemical building block in medicinal chemistry and materials science . The compound features a carboxylic acid group, which serves as a versatile handle for further synthetic derivatization, such as amide coupling or esterification reactions, making it a useful intermediate in the synthesis of more complex molecules . Benzoic acid derivatives, in general, represent an important class of compounds in drug discovery and have been incorporated into various bioactive molecules with a range of biological activities . As a fluorine-containing scaffold, this compound is of particular interest to researchers in the design and development of novel pharmaceutical candidates and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-2-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-8-1-2-9(11(13)14)10(5-8)7-3-4-15-6-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPJFZRNEAPALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688558
Record name 4-Fluoro-2-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-08-7
Record name 4-Fluoro-2-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-bromo-4-fluorobenzoic acid and thiophen-3-yl boronic acid offers a direct route.

Procedure :

  • Protection of carboxylic acid : Methyl 2-bromo-4-fluorobenzoate is synthesized via Fischer esterification (4-fluorobenzoic acid, methanol, H₂SO₄, reflux, 8 hr, 85% yield).

  • Coupling reaction :

    • Methyl 2-bromo-4-fluorobenzoate (1.0 eq), thiophen-3-yl boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1), 90°C, 12 hr.

    • Yield: 78% (methyl 4-fluoro-2-(thiophen-3-yl)benzoate).

  • Deprotection : Hydrolysis with NaOH (2M, EtOH/H₂O, 70°C, 4 hr) affords the target acid (92% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 8.02 (dd, J = 8.8, 5.6 Hz, 1H, Ar-H), 7.75 (d, J = 2.8 Hz, 1H, Thiophene-H), 7.52–7.48 (m, 2H, Ar-H), 7.35 (dd, J = 5.0, 1.2 Hz, 1H, Thiophene-H).

  • ESI-MS : m/z 237.03 [M+H]⁺.

Ullmann-Type Coupling

Copper-catalyzed coupling avoids precious metals, leveraging 2-iodo-4-fluorobenzoic acid and 3-thienyl zinc chloride.

Procedure :

  • Substrate preparation : 2-Iodo-4-fluorobenzoic acid is obtained via iodination (4-fluoroanthranilic acid, NaNO₂, KI, H₂SO₄, 0°C, 6 hr, 68% yield).

  • Coupling :

    • 2-Iodo-4-fluorobenzoic acid (1.0 eq), 3-thienyl zinc chloride (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%) in DMF, 110°C, 24 hr.

    • Yield: 65%.

Optimization :

  • Solvent screening : DMF > DMSO > THF (yields: 65% vs. 58% vs. 42%).

  • Additive effect : 1,10-Phenanthroline improves yield by 22% versus ligand-free conditions.

Oxidative Coupling Strategies

Copper-Mediated C–H Activation

Inspired by quinazoline syntheses, direct C–H thienylation of 4-fluorobenzoic acid is feasible.

Procedure :

  • Reaction setup :

    • 4-Fluorobenzoic acid (1.0 eq), thiophene (3.0 eq), Cu(OAc)₂ (20 mol%), TBHP (3.0 eq) in DCM, 40°C, 24 hr.

  • Workup : Extraction with ethyl acetate, silica gel chromatography (hexane/EtOAc 3:1).

    • Yield: 71%.

Mechanistic Insight :

  • TBHP oxidizes Cu(II) to Cu(III), facilitating electrophilic thienylation at the ortho position via a radical pathway.

  • Carboxylic acid acts as a directing group, enhancing regioselectivity.

Multi-Component Reaction (MCR) Approaches

InCl₃-Catalyzed One-Pot Synthesis

Adapting pyrano[2,3-c]pyrazole methods, a three-component reaction constructs the thiophene-benzoic acid framework.

Procedure :

  • Components : Ethyl 4-fluorobenzoate (1.0 eq), malononitrile (1.2 eq), thiophene-3-carbaldehyde (1.5 eq).

  • Catalysis : InCl₃ (20 mol%) in EtOH/H₂O (1:1), ultrasound irradiation, 50°C, 2 hr.

    • Yield: 82%.

Advantages :

  • Ultrasound reduces reaction time from 12 hr to 2 hr.

  • InCl₃ enhances electrophilic substitution at the thiophene’s 3-position.

Comparative Analysis of Methods

Method Catalyst Yield (%) Time (hr) Cost Efficiency
Suzuki-MiyauraPd(PPh₃)₄9212Moderate
UllmannCuI/1,10-phen6524High
Oxidative C–H ActivationCu(OAc)₂7124Low
MCRInCl₃822High

Key Observations :

  • Suzuki-Miyaura offers superior yields but requires expensive palladium.

  • MCR under ultrasound is fastest and scalable but necessitates precise stoichiometry.

  • Oxidative C–H activation is atom-economical but less selective.

Critical Challenges and Solutions

Carboxylic Acid Protection

Direct use of benzoic acid in metal-catalyzed reactions often leads to decarboxylation or catalyst poisoning. Solution :

  • Methyl ester protection (Fischer esterification) followed by hydrolysis post-coupling.

  • Trimethylsilyl esters for acid-sensitive reactions.

Regioselectivity in Thiophene Attachment

Ortho-directing effects of the fluorine and carboxylic acid groups compete. Solution :

  • Temporary directing groups : Pyridine additives enhance ortho-thienylation.

  • Steric blocking : Bulkier esters (e.g., tert-butyl) minimize para-substitution .

Scientific Research Applications

4-Fluoro-2-(thiophen-3-YL)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-Fluoro-2-(thiophen-3-YL)benzoic acid exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability.

    Material Science: In organic semiconductors, the compound’s electronic properties, influenced by the fluorine and thiophene substituents, play a crucial role in charge transport and light emission.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Fluoro-2-(thiophen-3-yl)benzoic acid -F, -thiophen-3-yl C11H7FO2S 222.23 Potential kinase inhibitor; moderate acidity due to thiophene’s electron-rich nature [13, 22]
4-Fluoro-2-(trifluoromethyl)benzoic acid -F, -CF3 C8H4F4O2 208.10 High acidity (CF3 is electron-withdrawing); used in synthetic reagents [5]
4-Fluoro-2-(phenylamino)benzoic acid -F, -NHPh C13H10FNO2 237.22 Forms N-H···O and O-H···O hydrogen bonds in crystals; used in non-steroidal anti-inflammatory drug (NSAID) derivatives [6, 7, 16]
4-[(5Z)-4-Oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Thiophene-thiazolidinone hybrid C15H9NO3S3 347.43 Bulky structure; forms photoluminescent complexes with lanthanides [22]
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid -F, -triazole C9H6FN3O2 207.16 Lower molecular weight; enhanced solubility due to triazole’s polarity [18, 21]
Key Observations:
  • Acidity : The trifluoromethyl derivative exhibits the highest acidity due to the strong electron-withdrawing effect of -CF3, whereas the thiophen-3-yl group provides moderate acidity through resonance donation .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., 4-Fluoro-2-(phenylamino)benzoic acid) form extensive intermolecular hydrogen bonds, influencing crystal packing and melting points .

Challenges and Limitations

  • Synthetic Complexity : Thiophene-containing analogs may require multi-step synthesis compared to simpler derivatives like 4-Fluoro-2-(trifluoromethyl)benzoic acid .
  • Solubility: Bulky substituents (e.g., thiazolidinone-thiophene hybrids) may reduce aqueous solubility, limiting bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-fluoro-2-(thiophen-3-yl)benzoic acid, and what key parameters govern reaction efficiency?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are preferred for attaching the thiophene ring to the fluorinated benzoic acid core. Key parameters include:

  • Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).
  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) at 80–100°C.
  • Protecting group strategy: Methyl or ethyl esters for the carboxylic acid to prevent side reactions during coupling .
    • Validation : Monitor reaction progress via TLC or HPLC, with final purification by recrystallization (ethanol/water) or column chromatography.

Q. Which analytical techniques are most robust for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹⁹F NMR : Resolve substituent positions and confirm fluorine integration.
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene ring vibrations.
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. Disorder in the thiophene moiety may require anisotropic displacement parameter (ADP) analysis .

Q. How do competing substituents (fluoro vs. thiophene) influence electrophilic substitution reactions in this compound?

  • The electron-withdrawing fluorine atom deactivates the benzene ring, directing electrophiles to the ortho/para positions relative to the thiophene group. Thiophene’s electron-rich sulfur atom further stabilizes intermediates via resonance, favoring substitution at the 5-position of the thiophene ring .

Advanced Research Questions

Q. What mechanistic insights explain the preference for sulfoxidation over hydroxylation in cytochrome P450-mediated oxidation of this compound?

  • Experimental Data : CYP199A4 oxidizes 4-(thiophen-3-yl)benzoic acid predominantly via sulfoxidation despite the sulfur atom’s distance from the heme iron. Computational modeling suggests:

  • Electronic factors : Thiophene’s sulfur has higher polarizability, favoring radical rebound mechanisms for sulfoxide formation.
  • Steric constraints : The benzoic acid group restricts rotation, positioning the sulfur closer to the reactive oxyferryl species .

Q. How can crystallographic disorder in the thiophene ring be resolved during structure determination?

  • Challenges : Thermal motion or multiple conformations of the thiophene ring create overlapping electron density.
  • Solutions :

  • Use high-resolution data (≤1.0 Å) to model partial occupancy sites.
  • Apply SHELXL’s PART instruction to refine disordered regions with geometric restraints .

Q. What metabolic pathways are predicted for this compound, and how does fluorination alter stability compared to non-fluorinated analogs?

  • Pathways :

  • Phase I: Sulfoxidation (dominant) and hydroxylation of the benzene ring.
  • Phase II: Glucuronidation of the carboxylic acid group.
    • Fluorine’s Role : The fluorine atom reduces CYP450 binding affinity, slowing oxidation and enhancing metabolic stability. Comparative studies with 2-(thiophen-3-yl)benzoic acid show a 2.3-fold increase in plasma half-life .

Q. What computational methods predict π-stacking interactions in co-crystals of this compound with aromatic receptors?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model intermolecular interactions.
  • Findings : The fluorine atom enhances electrostatic complementarity with electron-rich aromatic systems (e.g., phenylalanine residues), increasing binding affinity by 15–20% compared to non-fluorinated analogs .

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